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Cat. No.: B100126 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-[(E)-2-phenylethenyl]phenol, also known as 2-hydroxystilbene, is a member of

the stilbenoid family, a class of natural and synthetic phenolic compounds that have garnered

significant interest in medicinal chemistry. Stilbenoids, most notably resveratrol, are recognized

for their diverse pharmacological activities. The position of the hydroxyl group on the stilbene

scaffold is crucial for their biological effects, making 2-hydroxystilbene a compound of interest

for various therapeutic applications.[1] These notes provide an overview of its applications,

quantitative biological data for related compounds, detailed experimental protocols for its

synthesis and evaluation, and diagrams of relevant signaling pathways.

Medicinal Chemistry Applications
2-[(E)-2-phenylethenyl]phenol and its derivatives are being explored for a range of

therapeutic applications, primarily leveraging their antioxidant, anti-inflammatory, anticancer,

and neuroprotective properties.

Anticancer Activity: Stilbenoids are known to interfere with multiple stages of carcinogenesis,

including initiation, promotion, and progression.[2] Their mechanisms of action often involve

the modulation of signaling pathways that control cell proliferation, apoptosis, and

angiogenesis. While specific IC50 values for 2-hydroxystilbene are not readily available in

the cited literature, data for other hydroxylated stilbenes and related compounds suggest

potential efficacy. For instance, certain hydroxylated biphenyl compounds, which share
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structural similarities, have shown potent anticancer activity against melanoma cells with

IC50 values in the low micromolar range.[3][4][5]

Anti-inflammatory Activity: Chronic inflammation is a key factor in the pathogenesis of

numerous diseases. Stilbenoids, including pterostilbene, have been shown to exert anti-

inflammatory effects by inhibiting key signaling pathways such as the nuclear factor-kappa B

(NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[6][7] This suggests that 2-

hydroxystilbene may also possess anti-inflammatory properties by modulating the

expression of pro-inflammatory mediators.

Neuroprotective Effects: Oxidative stress is a major contributor to neurodegenerative

diseases. Stilbenoid derivatives have demonstrated significant neuroprotective activity in

models of oxidative stress-induced neuronal cell death.[1] For example, certain synthetic (E)-

stilbenoid derivatives have shown neuroprotective effects with EC50 values in the nanomolar

range, highlighting the potential of the stilbene scaffold in developing treatments for

neurodegenerative disorders.[1]

Antimicrobial Activity: While data on 2-hydroxystilbene is limited, stilbenoids, in general, have

been reported to exhibit antimicrobial properties. The minimum inhibitory concentration (MIC)

is a key parameter to quantify this activity.

Antioxidant Activity: The phenolic hydroxyl group in 2-hydroxystilbene is a key structural

feature responsible for its antioxidant activity. It can act as a free radical scavenger, donating

a hydrogen atom to neutralize reactive oxygen species (ROS). The antioxidant capacity can

be quantified using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical

scavenging assay.[2][8][9][10][11]

Quantitative Biological Data
While specific quantitative data for 2-[(E)-2-phenylethenyl]phenol is limited in the provided

search results, the following table summarizes relevant data for structurally related

hydroxystilbene derivatives to provide a comparative context for its potential activities.
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Compound/
Derivative
Class

Application Assay
Target/Cell
Line

Quantitative
Data
(IC50/EC50/
MIC)

Reference(s
)

Synthetic (E)-

stilbenoid

derivatives

Neuroprotecti

on

Glutamate-

induced cell

death

HT22

hippocampal

neurons

EC50: 12 nM

- 45 nM
[1]

Dihydroxystil

benes

Anticancer

(Anti-

lymphangiog

enesis)

VEGF-C-

induced tube

formation

Human

Lymphatic

Endothelial

Cells

Inhibition at

10-50 μM
[12]

Pterostilbene
Anti-

inflammatory

Nitric Oxide

(NO)

Production

LPS-

stimulated

RAW 264.7

cells

IC50 = 0.7

μM (for

derivative E2)

[6]

Hydroxylated

Biphenyls
Anticancer

Cell growth

inhibition

Melanoma

cells

IC50: 1.7 ±

0.5 μM and

2.0 ± 0.7 μM

[3][4][5]

Oxyresveratr

ol

Tyrosinase

Inhibition

Mushroom

tyrosinase

activity

-
IC50 = 1.2

μM
[13]

Oxyresveratr

ol

Tyrosinase

Inhibition

Murine

tyrosinase

activity

B-16

melanoma

cells

IC50 = 52.7

μM
[13]

Experimental Protocols
Two common methods for the synthesis of stilbene derivatives are the Wittig reaction and the

Mizoroki-Heck reaction.

3.1.1. Protocol 1: Synthesis via Wittig Reaction

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide.

For the synthesis of 2-hydroxystilbene, benzaldehyde can be reacted with the ylide generated
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from (2-hydroxybenzyl)triphenylphosphonium halide.

Materials:

(2-Hydroxybenzyl)triphenylphosphonium bromide

Benzaldehyde

Strong base (e.g., n-butyllithium or sodium hydride)

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethyl sulfoxide (DMSO))

Dichloromethane

Saturated aqueous sodium bisulfite

Anhydrous sodium sulfate

95% Ethanol for recrystallization

Procedure:

Phosphonium Salt Preparation: (If not commercially available) React 2-bromotoluene with

triphenylphosphine in a suitable solvent under reflux to yield (2-

methylbenzyl)triphenylphosphonium bromide. Subsequent benzylic bromination followed by

protection of the hydroxyl group may be necessary. A more direct route involves the reaction

of 2-hydroxybenzyl bromide with triphenylphosphine.

Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert

atmosphere (e.g., nitrogen or argon), dissolve (2-hydroxybenzyl)triphenylphosphonium

bromide in anhydrous THF.

Cool the solution to 0°C in an ice bath.

Slowly add a strong base (e.g., one equivalent of n-butyllithium in hexanes) dropwise with

stirring. The formation of the ylide is often indicated by a color change (typically to deep red

or orange).
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Allow the reaction mixture to stir at 0°C for 1 hour.

Wittig Reaction: To the ylide solution, add a solution of benzaldehyde (1 equivalent) in

anhydrous THF dropwise at 0°C.

Allow the reaction to warm to room temperature and stir overnight.

Work-up and Purification: Quench the reaction by adding water.

Extract the product with dichloromethane.

Wash the organic layer sequentially with water and saturated aqueous sodium bisulfite.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel or by recrystallization from

a suitable solvent like ethanol to obtain pure (E)-2-hydroxystilbene.[14][15][16]

3.1.2. Protocol 2: Synthesis via Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an

unsaturated halide (or triflate) and an alkene. For 2-hydroxystilbene, this can be achieved by

coupling 2-iodophenol (or 2-bromophenol) with styrene.

Materials:

2-Iodophenol or 2-Bromophenol

Styrene

Palladium catalyst (e.g., Pd(OAc)2, PdCl2(PPh3)2)

Phosphine ligand (e.g., PPh3, P(o-tolyl)3) (if not using a pre-formed complex)

Base (e.g., K2CO3, Et3N)

Solvent (e.g., DMF, DMAc, or aqueous media)
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Ethyl acetate

Brine

Procedure:

Reaction Setup: To a reaction vessel, add 2-iodophenol (1 equivalent), styrene (1.2

equivalents), palladium catalyst (e.g., 1-5 mol%), phosphine ligand (if required), and base (2-

3 equivalents).

Add the solvent under an inert atmosphere.

Reaction: Heat the mixture to the desired temperature (typically 80-140°C) and stir for

several hours until the starting material is consumed (monitor by TLC or GC-MS). Microwave

irradiation can also be employed to accelerate the reaction.[17]

Work-up and Purification: Cool the reaction mixture to room temperature.

Dilute with water and extract the product with ethyl acetate.

Wash the combined organic layers with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to afford (E)-2-

hydroxystilbene.[18][19][20][21]

3.2.1. Protocol: DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to donate a hydrogen atom or an electron to

the stable DPPH radical, thus neutralizing it.

Materials:

2,2-Diphenyl-1-picrylhydrazyl (DPPH)

Methanol or Ethanol
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Test compound (2-hydroxystilbene)

Positive control (e.g., Ascorbic acid, Trolox, or BHT)

96-well microplate

Microplate reader

Procedure:

Preparation of DPPH solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

The solution should have a deep violet color.

Sample Preparation: Prepare a series of dilutions of the test compound and the positive

control in methanol.

Assay: In a 96-well plate, add a specific volume of the DPPH solution to each well.

Add an equal volume of the sample dilutions or the positive control to the wells. For the

blank, add methanol instead of the sample.

Incubate the plate in the dark at room temperature for 30 minutes.

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

Calculation: Calculate the percentage of radical scavenging activity using the following

formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

Determine the IC50 value, which is the concentration of the compound that causes 50%

inhibition of the DPPH radical, by plotting the percentage of inhibition against the

concentration of the sample.[8][9][10][11]

3.2.2. Protocol: Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial Activity)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of

a microorganism after overnight incubation. The broth microdilution method is a common

technique.
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Materials:

Bacterial or fungal strain

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

Test compound (2-hydroxystilbene) dissolved in a suitable solvent (e.g., DMSO)

Positive control antibiotic

Sterile 96-well microplates

Spectrophotometer or microplate reader

Procedure:

Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the broth

medium to a specific cell density (e.g., 5 x 10^5 CFU/mL).

Serial Dilution: Perform a two-fold serial dilution of the test compound in the broth medium in

the wells of a 96-well plate.

Inoculation: Add the prepared inoculum to each well containing the diluted compound.

Controls: Include a growth control (broth + inoculum, no compound) and a sterility control

(broth only).

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C

for most bacteria) for 18-24 hours.

MIC Determination: The MIC is the lowest concentration of the compound at which no visible

growth (turbidity) is observed. This can be assessed visually or by measuring the optical

density at 600 nm.[22][23]

Signaling Pathway and Workflow Diagrams
The following diagrams, created using the DOT language, illustrate potential signaling

pathways and a general experimental workflow for the investigation of 2-[(E)-2-
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phenylethenyl]phenol.

// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4",

fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK", fillcolor="#FBBC05",

fontcolor="#202124"]; IkB [label="IκBα", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB

[label="NF-κB\n(p65/p50)", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB_nuc [label="NF-

κB\n(p65/p50)\n(in nucleus)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Genes [label="Pro-

inflammatory\nGene Transcription\n(TNF-α, IL-6, COX-2, iNOS)", fillcolor="#34A853",

fontcolor="#FFFFFF"]; Compound [label="2-[(E)-2-phenylethenyl]phenol", shape=ellipse,

fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPK [label="MAPK\n(ERK, p38, JNK)",

fillcolor="#FBBC05", fontcolor="#202124"]; AP1 [label="AP-1", fillcolor="#FBBC05",

fontcolor="#202124"]; AP1_nuc [label="AP-1\n(in nucleus)", fillcolor="#34A853",

fontcolor="#FFFFFF"];

// Edges LPS -> TLR4 [label=" Binds"]; TLR4 -> IKK [label=" Activates"]; TLR4 -> MAPK; IKK ->

IkB [label=" Phosphorylates"]; IkB -> NFkB [style=invis]; {rank=same; IKK; IkB; NFkB} IkB ->

NFkB [dir=none, style=dashed, constraint=false]; NFkB -> NFkB_nuc [label=" Translocates"];

NFkB_nuc -> Genes [label=" Induces"]; Compound -> IKK [label=" Inhibits", color="#EA4335",

fontcolor="#EA4335"]; Compound -> MAPK [label=" Inhibits", color="#EA4335",

fontcolor="#EA4335"]; MAPK -> AP1 [label=" Activates"]; AP1 -> AP1_nuc [label="

Translocates"]; AP1_nuc -> Genes [label=" Induces"]; } .dot Caption: Proposed anti-

inflammatory mechanism of 2-[(E)-2-phenylethenyl]phenol via inhibition of NF-κB and MAPK

signaling pathways.

// Nodes Compound [label="2-[(E)-2-phenylethenyl]phenol", shape=ellipse,

fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="↑ ROS", fillcolor="#EA4335",

fontcolor="#FFFFFF"]; Mito [label="Mitochondrial\nDysfunction", fillcolor="#FBBC05",

fontcolor="#202124"]; CytoC [label="Cytochrome c\nRelease", fillcolor="#FBBC05",

fontcolor="#202124"]; Casp9 [label="Caspase-9", fillcolor="#FBBC05", fontcolor="#202124"];

Casp3 [label="Caspase-3", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis

[label="Apoptosis", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prolif

[label="Cell Proliferation\n& Survival", shape=octagon, fillcolor="#EA4335",

fontcolor="#FFFFFF"]; PI3K [label="PI3K/Akt Pathway", fillcolor="#FBBC05",

fontcolor="#202124"]; STAT3 [label="STAT3 Pathway", fillcolor="#FBBC05",

fontcolor="#202124"];
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// Edges Compound -> ROS [label=" Induces"]; ROS -> Mito; Mito -> CytoC; CytoC -> Casp9

[label=" Activates"]; Casp9 -> Casp3 [label=" Activates"]; Casp3 -> Apoptosis [label="

Executes"]; Compound -> PI3K [label=" Inhibits", color="#EA4335", fontcolor="#EA4335"];

Compound -> STAT3 [label=" Inhibits", color="#EA4335", fontcolor="#EA4335"]; PI3K -> Prolif

[label=" Promotes", style=dashed]; STAT3 -> Prolif [label=" Promotes", style=dashed]; } .dot

Caption: Proposed anticancer mechanism of 2-[(E)-2-phenylethenyl]phenol involving

apoptosis induction and inhibition of pro-survival pathways.

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

synthesis [label="Synthesis of\n2-[(E)-2-phenylethenyl]phenol\n(e.g., Wittig or Heck

Reaction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="Purification &

\nCharacterization\n(Chromatography, NMR, MS)", fillcolor="#FBBC05", fontcolor="#202124"];

bioassays [label="In Vitro Biological Assays\n(Anticancer, Anti-inflammatory,\nNeuroprotective,

Antimicrobial,\nAntioxidant)", fillcolor="#34A853", fontcolor="#FFFFFF"]; data_analysis

[label="Data Analysis\n(IC50, EC50, MIC determination)", fillcolor="#EA4335",

fontcolor="#FFFFFF"]; mechanism [label="Mechanism of Action Studies\n(Western Blot, qPCR,

etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse,

fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> synthesis; synthesis -> purification; purification -> bioassays; bioassays ->

data_analysis; data_analysis -> mechanism; mechanism -> end; } .dot Caption: General

experimental workflow for the synthesis and medicinal chemistry evaluation of 2-[(E)-2-
phenylethenyl]phenol.

Disclaimer: The quantitative data presented are for structurally related compounds and should

be considered as indicative of the potential activity of 2-[(E)-2-phenylethenyl]phenol. The

proposed signaling pathways are based on the known mechanisms of other stilbenoids and

require experimental validation for 2-[(E)-2-phenylethenyl]phenol. The experimental protocols

are generalized and may require optimization for specific laboratory conditions and reagents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b100126?utm_src=pdf-body
https://www.benchchem.com/product/b100126?utm_src=pdf-body
https://www.benchchem.com/product/b100126?utm_src=pdf-body
https://www.benchchem.com/product/b100126?utm_src=pdf-body
https://www.benchchem.com/product/b100126?utm_src=pdf-body
https://www.benchchem.com/product/b100126?utm_src=pdf-body
https://www.benchchem.com/product/b100126?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b100126?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. New hydroxystilbenoid derivatives endowed with neuroprotective activity and devoid of
interference with estrogen and aryl hydrocarbon receptor-mediated transcription - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. mdpi.com [mdpi.com]

4. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant
Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

5. Design, synthesis, in vitro and in vivo biological evaluation of pterostilbene derivatives for
anti-inflammation therapy - PMC [pmc.ncbi.nlm.nih.gov]

6. Involvement of Antioxidant Defenses and NF-κB/ERK Signaling in Anti-Inflammatory
Effects of Pterostilbene, a Natural Analogue of Resveratrol [mdpi.com]

7. mdpi.com [mdpi.com]

8. cdn.gbiosciences.com [cdn.gbiosciences.com]

9. youtube.com [youtube.com]

10. Genesis and development of DPPH method of antioxidant assay - PMC
[pmc.ncbi.nlm.nih.gov]

11. Antitumor and Antimetastatic Activity of Synthetic Hydroxystilbenes Through Inhibition of
Lymphangiogenesis and M2 Macrophage Differentiation of Tumor-associated Macrophages |
Anticancer Research [ar.iiarjournals.org]

12. Oxyresveratrol and hydroxystilbene compounds. Inhibitory effect on tyrosinase and
mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

13. Wittig Reaction and Isomerization – Intermediate Organic Chemistry Lab Manual
[odp.library.tamu.edu]

14. refubium.fu-berlin.de [refubium.fu-berlin.de]

15. web.mnstate.edu [web.mnstate.edu]

16. BJOC - An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–
Heck coupling reaction under microwave irradiation [beilstein-journals.org]

17. Synthetic approaches toward stilbenes and their related structures - PMC
[pmc.ncbi.nlm.nih.gov]

18. Frontiers | Pyrene Functionalized Highly Reduced Graphene Oxide-palladium
Nanocomposite: A Novel Catalyst for the Mizoroki-Heck Reaction in Water [frontiersin.org]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/21129978/
https://pubmed.ncbi.nlm.nih.gov/21129978/
https://pubmed.ncbi.nlm.nih.gov/21129978/
https://www.researchgate.net/publication/228101018_Approach_to_develop_a_standardized_TLC-DPPH_test_for_assessing_free_radical_scavenging_properties_of_selected_phenolic_compounds
https://www.mdpi.com/1420-3049/22/12/2169
https://pmc.ncbi.nlm.nih.gov/articles/PMC8198844/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8198844/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10906133/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10906133/
https://www.mdpi.com/2076-3417/11/10/4666
https://www.mdpi.com/2076-3417/11/10/4666
https://www.mdpi.com/2227-9717/11/8/2248
https://cdn.gbiosciences.com/pdfs/protocol/DPPH_antioxidant_Capacity_%20Assay.pdf
https://www.youtube.com/watch?v=ojpsiiQxSrk
https://pmc.ncbi.nlm.nih.gov/articles/PMC3551182/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3551182/
https://ar.iiarjournals.org/content/36/1/137
https://ar.iiarjournals.org/content/36/1/137
https://ar.iiarjournals.org/content/36/1/137
https://pubmed.ncbi.nlm.nih.gov/11864987/
https://pubmed.ncbi.nlm.nih.gov/11864987/
https://odp.library.tamu.edu/chemistry/chapter/wittig-reaction-and-isomerization/
https://odp.library.tamu.edu/chemistry/chapter/wittig-reaction-and-isomerization/
https://refubium.fu-berlin.de/bitstream/handle/fub188/6371/04_3-Syntheses.pdf?sequence=5
https://web.mnstate.edu/jasperse/chem365/wittig.doc.pdf
https://www.beilstein-journals.org/bjoc/articles/13/166
https://www.beilstein-journals.org/bjoc/articles/13/166
https://pmc.ncbi.nlm.nih.gov/articles/PMC7089417/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7089417/
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.872366/full
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.872366/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b100126?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


19. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-
coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

20. researchgate.net [researchgate.net]

21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

22. protocols.io [protocols.io]

23. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of
clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols: 2-[(E)-2-
phenylethenyl]phenol in Medicinal Chemistry]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b100126#applications-of-2-e-2-phenylethenyl-
phenol-in-medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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